3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

Catalog No.
S927428
CAS No.
1504424-51-4
M.F
C13H11ClN2O2
M. Wt
262.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic ...

CAS Number

1504424-51-4

Product Name

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

IUPAC Name

3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C13H11ClN2O2/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(14)16-15-11/h3-7H,2H2,1H3,(H,17,18)

InChI Key

NRSWRNFHZPZLRL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse applications in various fields such as medicinal chemistry, pharmacology, and material science. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid.
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is a pyridazine derivative with potential biological activities. It is also known by its chemical name; 4-(3-chloro-6-(4-ethylphenyl) pyridazin-4-yl) benzoic acid. The compound has various applications in chemistry, material science, and pharmaceuticals, and its unique chemical structure allows it to exhibit different properties than other pyridazine compounds.
The molecular formula of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is C18H15ClN2O2. The compound has a molecular weight of 330.78 g/mol. It is a white to yellow crystalline powder with a melting point of 270-273°C. It is sparingly soluble in water, and its solubility is enhanced in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
The synthesis of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid involves the reaction of 3-chloropyridazine-6-carboxylic acid with 4-ethylphenylhydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid, which can be purified by recrystallization or column chromatography. The compound can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.
Several analytical methods can be employed to quantify and detect 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid in various matrices. The most commonly used analytical techniques include high-performance liquid chromatography (HPLC), gas chromatography (GC), ultraviolet-visible (UV-Vis) spectroscopy, and capillary electrophoresis (CE).
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid exhibits various biological properties due to its unique chemical structure. The compound has been shown to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant activities. It also exhibits significant inhibitory activity against the human immunodeficiency virus (HIV).
Toxicity and Safety in Scientific Experiment:
The toxicity and safety of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid in scientific experiments have not been extensively studied. However, it is important to note that the compound should be handled with care due to its potential toxicity.
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid has various applications in scientific experiments. It can be used as a synthetic intermediate for the synthesis of novel pyridazine derivatives with potential biological activities. It can also be used as a starting material for the production of advanced materials such as polymer-based membranes and coatings. Additionally, the compound can be used as a chelating agent in analytical chemistry.
There have been several studies on the synthesis, characterization, and biological activities of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid. However, the current state of research on the compound is limited, and more studies are needed to explore its potential applications in various fields.
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid has significant implications in various fields of research and industry. It can be used as a potential drug candidate for the treatment of cancer, HIV, and other infectious diseases. It can also be used as a precursor for the synthesis of advanced materials with applications in electronics, photonics, and biotechnology. Furthermore, the compound can be used as a chelating agent in water treatment processes to remove heavy metal ions from industrial wastewater.
Despite its potential applications, 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid has several limitations, including low solubility, poor bioavailability, and potential toxicity. Future studies are needed to overcome these limitations and explore the full potential of the compound. Some possible future directions include:
1. Development of novel synthetic strategies to improve the yield and purity of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid.
2. Investigation of the structure-activity relationship (SAR) of the compound to understand the molecular features that are responsible for its biological activities.
3. Development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of the compound.
4. Exploration of the potential environmental hazards and ecotoxicity of the compound to ensure its safe use in industry.
5. Investigation of the potential applications of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid as a chelating agent in water treatment and soil remediation processes.
In conclusion, 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is a versatile pyridazine derivative with significant implications in various fields of research and industry. The compound exhibits unique physical and chemical properties, and its potential biological activities make it a promising drug candidate for the treatment of various diseases. Future studies are needed to overcome its limitations and explore its full potential in research and industry.

XLogP3

2.8

Dates

Modify: 2023-08-16

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